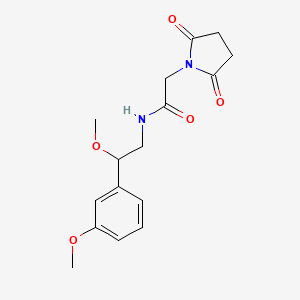

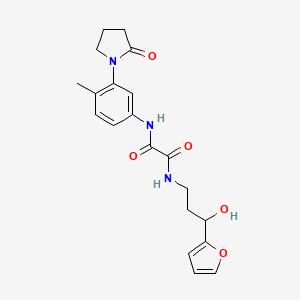

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a derivative of the natural product pyrrolidinedione, and its unique chemical structure has shown promising results in various studies.

Scientific Research Applications

Different Spatial Orientations of Amide Derivatives on Anion Coordination

This study examines the unique spatial orientations of amide derivatives, including compounds like 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide, in anion coordination. The research underscores the importance of these orientations in creating channel-like structures through self-assembly, facilitated by weak C–H⋯π and C–H⋯O interactions (Kalita & Baruah, 2010).

Syntheses of Cyclic Hydroxamic Acids and Lactams

Exploring the catalytic hydrogenation processes, this study provides insights into the syntheses of cyclic hydroxamic acids and lactams, highlighting the compound's role in the generation of novel cyclic structures. The findings demonstrate the compound's versatility in organic synthesis, contributing to the development of naturally occurring cyclic hydroxamic acids (Hartenstein & Sicker, 1993).

Design, Synthesis, and Biological Activity of New Amides

This research elaborates on the synthesis of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid, showcasing their evaluation for anticonvulsant activity. It underscores the compound's potential in contributing to the development of novel therapeutic agents for epilepsy, highlighting its significance in medicinal chemistry (Obniska et al., 2015).

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

Focusing on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), this study discusses the synthesis of derivatives, including 2-(4-methoxyphenyl)ethyl]acetamide, as potential antidiabetic agents. The research highlights the compound's relevance in addressing diabetes through the modulation of enzymatic activity, aligning with therapeutic strategies against metabolic disorders (Saxena et al., 2009).

Synthesis, Structure, and Molecular Docking Analysis of an Anticancer Drug

This study presents the synthesis and structural analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, demonstrating its anticancer activity through in silico modeling. It showcases the compound's potential in targeting specific cancer-related receptors, offering insights into the design of novel anticancer drugs (Sharma et al., 2018).

properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-22-12-5-3-4-11(8-12)13(23-2)9-17-14(19)10-18-15(20)6-7-16(18)21/h3-5,8,13H,6-7,9-10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLVBKKTWYGLAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)CN2C(=O)CCC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2610589.png)

![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2610592.png)

![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride](/img/structure/B2610595.png)

![Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2610597.png)

![N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide](/img/structure/B2610599.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2610605.png)

![2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B2610609.png)